N'-[(E)-(3-chlorophenyl)methylidene]quinoline-2-carbohydrazide
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Overview
Description
N’-[(E)-(3-chlorophenyl)methylidene]quinoline-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from quinoline-2-carbohydrazide and 3-chlorobenzaldehyde. Schiff bases are known for their stability and ability to form complexes with metal ions, making them valuable in various fields such as coordination chemistry, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-(3-chlorophenyl)methylidene]quinoline-2-carbohydrazide can be synthesized through a condensation reaction between quinoline-2-carbohydrazide and 3-chlorobenzaldehyde. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol, often in the presence of an acid catalyst like glacial acetic acid . The reaction conditions may vary, but a common approach involves refluxing the mixture for several hours until the desired product precipitates out.
Industrial Production Methods
This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-chlorophenyl)methylidene]quinoline-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring or the chlorophenyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles can be used under appropriate conditions
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline or chlorophenyl derivatives
Scientific Research Applications
N’-[(E)-(3-chlorophenyl)methylidene]quinoline-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]quinoline-2-carbohydrazide involves its ability to form stable complexes with metal ions. The Schiff base can coordinate with metal ions through its nitrogen and oxygen atoms, influencing the electron distribution in the coordination sphere of the metal. This chelation can modulate the biological activity of the compound, making it effective against various microorganisms and certain types of tumors .
Comparison with Similar Compounds
N’-[(E)-(3-chlorophenyl)methylidene]quinoline-2-carbohydrazide can be compared with other Schiff base hydrazones such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
- Structural Features : The presence of the quinoline ring and the 3-chlorophenyl group provides unique electronic and steric properties.
- Biological Activity : Exhibits distinct antimicrobial and antioxidant activities compared to other Schiff bases .
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Properties
Molecular Formula |
C17H12ClN3O |
---|---|
Molecular Weight |
309.7 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]quinoline-2-carboxamide |
InChI |
InChI=1S/C17H12ClN3O/c18-14-6-3-4-12(10-14)11-19-21-17(22)16-9-8-13-5-1-2-7-15(13)20-16/h1-11H,(H,21,22)/b19-11+ |
InChI Key |
PKTSGBSXBIRPOA-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)N/N=C/C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN=CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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